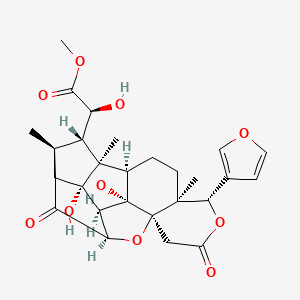
1-O-Deacetylkhayanolide E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Deacetylkhayanolide E is a khayanolide, which can be isolated from the stem bark of African mahogany Khaya senegalensis .
Synthesis Analysis
Unfortunately, the available resources do not provide specific information on the synthesis of 1-O-Deacetylkhayanolide E .Chemical Reactions Analysis
The specific chemical reactions involving 1-O-Deacetylkhayanolide E are not detailed in the available resources .Physical And Chemical Properties Analysis
1-O-Deacetylkhayanolide E is a powder with a molecular weight of 516.6. Its chemical formula is C27H32O10 .Aplicaciones Científicas De Investigación
Antibacterial Activity
“1-O-Deacetylkhayanolide E” has been found to have antibacterial properties . It was part of a study that investigated the antibacterial and antiplasmodial activities of the extracts, sub-extracts, fractions, and some of the isolated compounds from the stem bark of Trichilia monadelpha . The study found that one of the fractions showed significant activity against Staphylococcus aureus .
Antiplasmodial Activity
In addition to its antibacterial properties, “1-O-Deacetylkhayanolide E” has also been studied for its antiplasmodial activities . The same study that investigated its antibacterial properties also evaluated its effectiveness against Plasmodium falciparum . The results showed that some of the isolated compounds were highly active against the chloroquine-sensitive/sulfadoxine-resistant Plasmodium falciparum 3D7 strain .
Potential in Drug Development
Given its antibacterial and antiplasmodial properties, “1-O-Deacetylkhayanolide E” could potentially be used in the development of new drugs. Its effectiveness against Staphylococcus aureus and Plasmodium falciparum, both of which are known to cause serious health problems, suggests that it could be a valuable resource in the fight against these diseases .
Natural Product Research
“1-O-Deacetylkhayanolide E” is a natural product, and as such, it is of interest in natural product research. Natural products are often used as starting points in the development of new drugs, and the unique properties of “1-O-Deacetylkhayanolide E” make it a promising candidate for further study .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3/t13-,15+,16-,17+,18+,20+,22-,23+,24-,25+,26-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJKWFMLMSPNW-DUHTYQCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@H]6C5=O)O)O)C)[C@@H](C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91895449 | |
Q & A
Q1: What is the significance of discovering 1-O-Deacetylkhayanolide E in Trichilia monadelpha?
A1: The discovery of 1-O-Deacetylkhayanolide E in Trichilia monadelpha is significant for two main reasons []:
Q2: The abstract mentions that Grandifotane A and Khayanolide D exhibited antiplasmodial activity. Was 1-O-Deacetylkhayanolide E tested for this activity?
A2: The abstract specifically highlights the antiplasmodial activity of Grandifotane A and Khayanolide D, but it does not mention whether 1-O-Deacetylkhayanolide E was tested []. Therefore, based on the provided information, we cannot draw any conclusions about the antiplasmodial activity of 1-O-Deacetylkhayanolide E.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

